4-Bromo-6-fluoropyridin-2-amine
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Overview
Description
4-Bromo-6-fluoropyridin-2-amine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, along with an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoropyridin-2-amine typically involves the bromination and fluorination of pyridine derivatives. One common method involves the bromination of 6-fluoropyridin-2-amine using N-bromosuccinimide (NBS) in an appropriate solvent such as acetonitrile at low temperatures . The reaction conditions are carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-fluoropyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki cross-coupling reactions with arylboronic acids to form novel pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Major Products
The major products formed from these reactions include various substituted pyridines and complex heterocyclic compounds, which can be further utilized in medicinal chemistry and material science.
Scientific Research Applications
4-Bromo-6-fluoropyridin-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound finds applications in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoropyridin-2-amine involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoropyridine
- 6-Bromo-2-fluoropyridine
- 2-Amino-5-bromopyridine
Uniqueness
4-Bromo-6-fluoropyridin-2-amine is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds with tailored properties for various applications .
Properties
IUPAC Name |
4-bromo-6-fluoropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNVEINASAHIGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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